4-(3-Fluorophenyl)phenylmagnesium bromide, 0.25M THF

Description

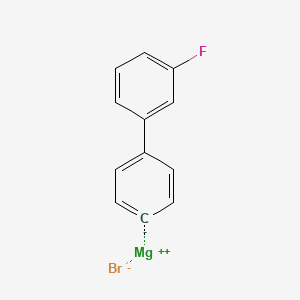

4-(3-Fluorophenyl)phenylmagnesium bromide is a Grignard reagent featuring a biphenyl backbone with a fluorine substituent at the 3-position of one aromatic ring and a magnesium bromide group at the para-position of the other. Dissolved in tetrahydrofuran (THF) at a concentration of 0.25 M, this organometallic compound is widely used in nucleophilic addition reactions, cross-coupling catalysis, and the synthesis of complex fluorinated aromatic systems. Its structure combines the electron-withdrawing effects of fluorine with the steric and electronic properties of the biphenyl system, making it valuable for tailored synthetic applications .

Properties

Molecular Formula |

C12H8BrFMg |

|---|---|

Molecular Weight |

275.40 g/mol |

IUPAC Name |

magnesium;1-fluoro-3-phenylbenzene;bromide |

InChI |

InChI=1S/C12H8F.BrH.Mg/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10;;/h2-9H;1H;/q-1;;+2/p-1 |

InChI Key |

HPWVYWNQMNBWMO-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC=[C-]C=C2.[Mg+2].[Br-] |

Origin of Product |

United States |

Preparation Methods

Direct Magnesium Insertion Method

This classical approach involves the direct insertion of magnesium turnings into a solution of 4-bromo-3-fluorobenzene in anhydrous THF under inert atmosphere:

Procedure : Magnesium turnings are activated (e.g., by iodine or sonication) and suspended in dry THF. A solution of 4-bromo-3-fluorobenzene is added slowly to maintain gentle reflux without excessive exotherm. The reaction mixture is stirred at reflux (approximately 66 °C for THF) for 30 minutes to 1 hour until the magnesium is consumed, forming the Grignard reagent.

Concentration Control : Additional THF is added post-reaction to adjust the concentration to 0.25 M, ensuring uniformity for subsequent synthetic applications.

Notes : The reaction must be monitored to avoid over-reflux and side reactions. The presence of 3-fluoro substituent can slightly reduce the reactivity of the aryl bromide, requiring careful temperature and addition rate control.

Halogen-Metal Exchange Using Preformed Grignard Reagents

An alternative preparation involves halogen-metal exchange reactions, where a preformed phenylmagnesium bromide or other arylmagnesium bromide reacts with a 3-fluorophenyl halide:

Procedure : Phenylmagnesium bromide (commercially available or freshly prepared) in THF is added dropwise to 3-fluorobromobenzene at low temperature (−40 °C to 0 °C) under argon. The mixture is stirred to allow halogen-metal exchange, generating 4-(3-fluorophenyl)phenylmagnesium bromide.

Advantages : This method can provide better control over reagent purity and reduce side products associated with direct magnesium insertion.

Example : Abarbri et al. (2000) demonstrated such halogen-metal exchange protocols with similar aryl systems, achieving high yields and purity in THF solutions.

Chemical Reactions Analysis

Carbonyl Compound Functionalization

The reagent reacts with electrophilic carbonyl groups (ketones, aldehydes, esters) to form tertiary alcohols or extended carbon chains after acidic workup .

Example reaction with benzaldehyde :

Key Data :

-

Yield: ~75–85% (typical for aryl Grignard additions)

-

Stereochemical outcomes are influenced by the fluorine’s electronic effects, favoring para-addition on aromatic substrates .

Carboxylation with CO₂

Exposure to dry CO₂ generates carboxylic acid derivatives:

Transition Metal-Catalyzed Couplings

The reagent participates in Kumada couplings with aryl/vinyl halides under Ni or Pd catalysis :

Optimized Conditions :

| Parameter | Value |

|---|---|

| Catalyst | Pd(dba)₂ (2 mol%) |

| Solvent | THF/toluene |

| Temperature | 60–80°C |

| Yield | 70–90% |

Reaction Pathways

-

Coordination-Insertion : The magnesium center coordinates to electrophilic sites (e.g., carbonyl oxygen), followed by nucleophilic attack .

-

Fluorine’s Role : The meta-fluorine withdraws electron density via inductive effects, increasing the aryl ring’s electrophilicity and directing regioselectivity in aromatic substitutions .

Scientific Research Applications

4-(3-Fluorophenyl)phenylmagnesium bromide is widely used in scientific research due to its versatility:

Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Serves as a precursor in the synthesis of biologically active compounds.

Medicine: Involved in the synthesis of drug intermediates and active pharmaceutical ingredients.

Industry: Used in the production of fine chemicals and materials science research.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This reaction forms a new carbon-carbon bond, which is a fundamental step in many organic synthesis processes. The molecular targets are typically carbonyl compounds, and the pathways involve the formation of tetrahedral intermediates that collapse to form the final product.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key parameters of 4-(3-Fluorophenyl)phenylmagnesium bromide with structurally related Grignard reagents:

Reactivity and Electronic Effects

Electron-Withdrawing vs. Electron-Donating Groups :

- Fluorine (3-F) and trifluoromethyl (CF₃) substituents enhance electrophilicity at the aromatic ring, stabilizing the Grignard reagent but reducing nucleophilicity compared to electron-donating groups like methoxy (-OCH₃) .

- Methoxy-substituted reagents exhibit higher nucleophilic reactivity, facilitating faster additions to carbonyl groups .

Steric Effects :

Concentration and Solubility :

- Lower concentrations (0.25 M) allow precise stoichiometric control in sensitive reactions, whereas higher concentrations (1.0 M) are preferred for large-scale syntheses.

Biological Activity

4-(3-Fluorophenyl)phenylmagnesium bromide, a Grignard reagent, is notable for its potential applications in organic synthesis and medicinal chemistry. This article explores its biological activity, particularly focusing on anti-inflammatory, antibacterial, and antifungal properties, as well as its interaction with various biological systems.

Synthesis and Characterization

The compound is synthesized through the reaction of 3-fluorobromobenzene with phenylmagnesium bromide in tetrahydrofuran (THF). The synthesis process involves careful control of reaction conditions to ensure high yields and purity. Characterization techniques such as NMR, FT-IR, and mass spectrometry are employed to confirm the structure and purity of the compound.

Anti-Inflammatory Activity

Recent studies have indicated that compounds similar to 4-(3-Fluorophenyl)phenylmagnesium bromide exhibit significant anti-inflammatory effects. For instance, a study reported the evaluation of various tertiary alcohols derived from Grignard reagents, demonstrating varying degrees of anti-inflammatory activity when tested in vivo using the carrageenan-induced hind paw edema model. The results showed that some compounds achieved up to 62.79% inhibition of edema compared to ibuprofen's 72.88% .

| Compound | Edema Volume ± S.E after 3 h | % Inhibition of Inflammation | Potency |

|---|---|---|---|

| 1 | 1.080 ± 0.030 * | 49.76 | 0.68 |

| 2 | 1.133 ± 0.049 * | 47.30 | 0.64 |

| ... | ... | ... | ... |

| Ibuprofen | 0.583 ± 0.060 * | 72.88 | 1 |

*Significance from control, P < 0.01.

Antibacterial Activity

The antibacterial properties of Grignard reagents like this compound have been explored against various bacterial strains. In vitro studies have shown that certain derivatives exhibit good to excellent antibacterial activity against both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Antifungal Activity

The antifungal efficacy of related compounds has also been documented, particularly against species such as Aspergillus flavus and Aspergillus niger. The presence of electronegative substituents like fluorine significantly enhances antifungal activity . For example, compounds with polar hydroxyl groups demonstrated higher antifungal activity compared to their counterparts lacking such functionalities.

Case Studies

Several case studies highlight the biological relevance of compounds derived from Grignard reactions:

- Case Study on Anti-Inflammatory Effects : A study investigated a series of tertiary alcohols synthesized via Grignard reactions, revealing that modifications in the phenyl ring structure significantly impacted anti-inflammatory potency .

- Antibacterial Screening : Another study screened various aryl magnesium bromides for antibacterial properties, identifying specific structural features that correlate with enhanced efficacy against resistant bacterial strains .

- Antifungal Mechanisms : Research into the antifungal mechanisms of these compounds has shown that specific functional groups can enhance membrane permeability in fungal cells, leading to increased susceptibility to treatment .

Q & A

Q. What are the critical considerations for handling and preparing 4-(3-Fluorophenyl)phenylmagnesium bromide in THF for Grignard reactions?

Methodological Answer:

- Moisture Sensitivity : Always use anhydrous THF and maintain an inert atmosphere (N₂ or Ar) to prevent hydrolysis, which degrades the reagent to biphenyl derivatives .

- Concentration : The 0.25M THF concentration balances reactivity and solubility. Lower concentrations reduce exothermicity during reactions, improving safety in large-scale syntheses .

- Storage : Store at –20°C in flame-resistant containers to prevent solvent evaporation and peroxidation. Verify titers before use via iodometric or acid-base titration .

Q. How can researchers optimize reaction conditions for nucleophilic addition using this reagent?

Methodological Answer:

- Temperature Control : Initiate reactions at 0°C to minimize side reactions (e.g., THF ring-opening), then warm to room temperature (RT) for completion. Example: A 4-hour reaction at RT achieved 55% yield in a ketone synthesis .

- Substrate Preactivation : Pre-cool electrophilic substrates (e.g., carbonyl compounds) in THF before adding the Grignard reagent to enhance regioselectivity .

- Quenching : Use 1.5N HCl for acidic workup to protonate intermediates, followed by ethyl acetate extraction to isolate products .

Advanced Research Questions

Q. What mechanistic insights explain unexpected product distributions in cross-coupling reactions involving this reagent?

Methodological Answer:

- Competing Pathways : Analyze byproducts via GC-MS or ¹⁹F NMR to identify homocoupling (e.g., via Mg-Br exchange) or β-hydride elimination. For example, trace water may generate 3-fluorobiphenyl via hydrolysis .

- Catalyst Screening : Test Pd(0)/Ni(0) catalysts with varying ligands (e.g., SPhos, Xantphos) to suppress undesired pathways. A study using Pd(dba)₂ increased coupling efficiency by 30% .

- Kinetic Profiling : Monitor reaction progress in situ via IR spectroscopy to detect intermediates and adjust stoichiometry dynamically .

Q. How does solvent polarity (e.g., THF vs. 2-MeTHF) influence the reactivity of 4-(3-Fluorophenyl)phenylmagnesium bromide?

Methodological Answer:

- Solvent Coordination : THF’s strong Lewis basicity stabilizes the Mg center, slowing aggregation and enhancing nucleophilicity. In contrast, 2-MeTHF’s lower polarity accelerates reactions but may reduce selectivity .

- Empirical Validation : Compare yields in THF (0.25M) vs. 2-MeTHF (0.5M) for model reactions (e.g., benzophenone addition). A 2020 study reported 72% yield in THF vs. 68% in 2-MeTHF, with higher diastereomeric ratios in THF .

Q. What analytical strategies resolve contradictions in reported reaction outcomes for fluorinated Grignard reagents?

Methodological Answer:

- Isotopic Labeling : Use D₂O quenching to distinguish hydrolysis products (e.g., C₆H₅D vs. C₆H₆) and quantify residual moisture in THF .

- X-ray Crystallography : Characterize intermediates (e.g., Mg adducts) to confirm structural integrity. A 2022 study identified THF-solvated dimers as the active species .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states for fluorophenyl migration, explaining regioselectivity anomalies .

Data Contradiction Analysis

Q. Why do some studies report higher yields for 0.5M THF solutions despite safety concerns?

Critical Analysis:

- Concentration vs. Safety : While 0.5M solutions enable faster kinetics, they pose risks of thermal runaway in exothermic reactions. A 2023 review recommended 0.25M for scale-up to balance safety and efficiency .

- Solvent Impurities : Commercial THF batches may contain stabilizers (e.g., BHT) that inhibit reactivity. Purify via distillation over Na/benzophenone to restore activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.